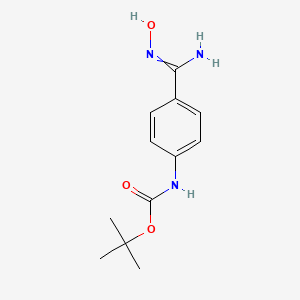
Tert-butyl 4-(N-hydroxycarbamimidoyl)-phenylcarbamate
Descripción general
Descripción
Tert-butyl 4-(N-hydroxycarbamimidoyl)-phenylcarbamate is a useful research compound. Its molecular formula is C12H17N3O3 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Tert-butyl 4-(N-hydroxycarbamimidoyl)-phenylcarbamate, also known by its CAS number 918967-52-9, is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a tert-butyl group linked to a phenyl ring that is further substituted with a hydroxycarbamimidoyl group. This unique structure contributes to its biological activity and interaction with various molecular targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, including those involved in metabolic pathways and disease processes.
- Protein Interaction : It may interact with specific proteins, altering their function and affecting cellular signaling pathways.
Antiparasitic Activity
Recent studies have indicated that derivatives of this compound exhibit promising antiparasitic properties, particularly against Trypanosoma brucei and Leishmania donovani. These findings suggest potential applications in treating diseases such as Chagas disease and leishmaniasis. The compound's ability to inhibit specific deacetylation processes in these parasites has been highlighted in research .
Neuroprotective Effects
In vitro studies have demonstrated that this compound may provide neuroprotective effects against amyloid-beta toxicity, which is significant in Alzheimer's disease research. The compound was shown to reduce oxidative stress markers and improve cell viability in astrocyte cultures exposed to amyloid-beta .
Case Studies and Experimental Findings
-
In Vitro Studies :
- Cell Viability Assays : In experiments involving astrocytes treated with amyloid-beta, the compound improved cell viability significantly compared to untreated controls, indicating its protective role against neurotoxicity .
- Enzyme Inhibition : The compound demonstrated inhibitory effects on β-secretase and acetylcholinesterase, key enzymes involved in Alzheimer’s pathology, with IC50 values suggesting moderate potency .
- In Vivo Studies :
Data Summary Table
Propiedades
IUPAC Name |
tert-butyl N-[4-(N'-hydroxycarbamimidoyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-12(2,3)18-11(16)14-9-6-4-8(5-7-9)10(13)15-17/h4-7,17H,1-3H3,(H2,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYZAFAVERQILX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














